molecular formula C2H4N4 B1608429 1H-1,2,3-triazol-1-amine CAS No. 584-14-5

1H-1,2,3-triazol-1-amine

Cat. No.: B1608429
CAS No.: 584-14-5
M. Wt: 84.08 g/mol
InChI Key: MPSUGQWRVNRJEE-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-1-amine is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .

Safety and Hazards

1H-1,2,3-triazol-1-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as carcinogenic, reproductive toxic, and specific target organ toxic (repeated exposure). The target organ is the thyroid .

Mechanism of Action

Target of Action

1H-1,2,3-Triazol-1-amine is a nitrogen-containing heterocyclic compound that has been widely explored in the pharmaceutical industry . It has been found to interact with various targets, including the Endothelial Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, this compound has been found to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) activities , enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Mode of Action

The this compound interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . This interaction can lead to changes in the receptor’s activity, potentially influencing cell signaling pathways. As an inhibitor of AChE and BuChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter .

Biochemical Pathways

Its interaction with egfr could potentially influence pathways related to cell growth and division . Its inhibition of AChE and BuChE could affect cholinergic signaling in the brain .

Pharmacokinetics

1,2,3-triazoles are generally known for their chemical stability, being generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . This suggests that this compound could have good bioavailability and metabolic stability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. Its interaction with EGFR could potentially influence cell growth and division . Its inhibition of AChE and BuChE could lead to increased levels of acetylcholine in the brain, potentially affecting neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s stability and interaction with its targets . .

Preparation Methods

The synthesis of 1H-1,2,3-triazol-1-amine can be achieved through several methods:

    Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.

    Metal-Free Synthesis: This approach uses strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for metal catalysts.

    One-Pot Reactions: These reactions involve the simultaneous formation of multiple bonds in a single reaction vessel.

Industrial production methods often utilize the copper-catalyzed azide-alkyne cycloaddition due to its efficiency and scalability .

Chemical Reactions Analysis

1H-1,2,3-Triazol-1-amine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted triazoles, which can be further functionalized for various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

triazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSUGQWRVNRJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396939
Record name 1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-14-5
Record name 1H-1,2,3-Triazol-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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